N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a potent irreversible inhibitor of cysteine proteases and has been used to study the function of these enzymes in various biological processes.
Mechanism of Action
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the catalytic cysteine residue. This results in the inhibition of the enzyme's activity, preventing it from carrying out its biological function. The irreversible nature of this compound's inhibition makes it a valuable tool for studying the function of cysteine proteases in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against a range of cysteine proteases, including cathepsins B, L, S, and K. This inhibition has been demonstrated to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune responses, and the prevention of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has several advantages for use in lab experiments. It is a potent irreversible inhibitor of cysteine proteases, making it a valuable tool for studying the function of these enzymes in biological systems. It is also highly selective for cysteine proteases, meaning that it does not inhibit other classes of proteases. However, this compound's irreversible nature can also be a limitation, as it can make it difficult to study the effects of reversible inhibition on biological processes.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic potential for a range of diseases. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further research to elucidate the role of cysteine proteases in various biological processes, which could provide insights into new therapeutic targets for the treatment of disease.
Synthesis Methods
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and sulfonyl chloride. The final product is obtained through the reaction of the resulting intermediate with aniline. The synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has been widely used in scientific research to study the function of cysteine proteases in various biological processes. It has been used to investigate the role of these enzymes in cancer, inflammation, and neurodegenerative diseases. This compound has also been used to study the mechanism of action of other drugs that target cysteine proteases, such as proteasome inhibitors.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDFCDKUNBZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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